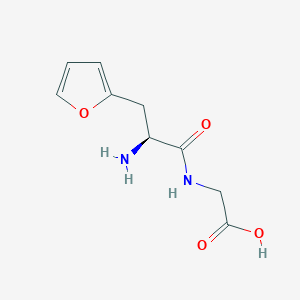

3-(Furan-2-yl)-L-alanylglycine

説明

3-(Furan-2-yl)-L-alanylglycine (CAS: 918957-67-2) is a dipeptide composed of 3-(2-Furyl)-L-alanine and glycine. The furan-2-yl substituent on the alanine residue introduces aromatic and electron-rich characteristics, influencing its physicochemical and biological properties. This compound is structurally defined by its L-configuration, a furan ring at the β-position of alanine, and a glycine moiety linked via a peptide bond .

特性

CAS番号 |

918957-67-2 |

|---|---|

分子式 |

C9H12N2O4 |

分子量 |

212.20 g/mol |

IUPAC名 |

2-[[(2S)-2-amino-3-(furan-2-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H12N2O4/c10-7(4-6-2-1-3-15-6)9(14)11-5-8(12)13/h1-3,7H,4-5,10H2,(H,11,14)(H,12,13)/t7-/m0/s1 |

InChIキー |

FPPXXXHREPXDRN-ZETCQYMHSA-N |

異性体SMILES |

C1=COC(=C1)C[C@@H](C(=O)NCC(=O)O)N |

正規SMILES |

C1=COC(=C1)CC(C(=O)NCC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and (S)-2-amino-3-bromopropanoic acid.

Coupling Reaction: The furan-2-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Amidation: The activated furan-2-carboxylic acid is then reacted with (S)-2-amino-3-bromopropanoic acid to form the desired amide bond under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid.

Industrial Production Methods

Industrial production methods for (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amides or esters.

科学的研究の応用

(S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: It is used in the development of new materials and catalysts.

作用機序

The mechanism of action of (S)-2-(2-Amino-3-(furan-2-yl)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes.

類似化合物との比較

Structural Analogues with Aromatic Substituents

3-(2-Naphthyl)-L-alanine hydrochloride (CAS: 122745-12-4)

- Structure : Features a naphthyl group instead of furan.

- Properties : The naphthyl group increases hydrophobicity (logP ~2.8) and steric bulk compared to the furan derivative. The hydrochloride salt enhances aqueous solubility (25 mg/mL in water at 25°C) .

- Applications : Used in peptide-based drug design for enhanced receptor binding via π-π interactions.

DL-3-(3-Benzofuranyl)-Alanine

- Structure : Benzofuran (fused benzene-furan) replaces furan.

- Properties : Higher molecular weight (209.2 g/mol) and electron density due to the fused aromatic system. Racemic (DL) form reduces stereospecific biological activity compared to the L-form in the target compound .

- Synthesis : Prepared via Ullmann coupling, requiring palladium catalysts .

3-(Furan-2-yl)acryloyl-L-leucylglycyl-L-prolyl-L-alanine (CAS: 78832-65-2)

- Structure : Tetrapeptide with an acryloyl-furan group and leucine/proline residues.

- Properties : Higher molecular weight (476.52 g/mol) and conformational rigidity due to proline. The acryloyl group introduces electrophilic reactivity .

Dipeptide and Tripeptide Analogues

L-Prolyl-L-alanylglycine (CAS: 188983-70-2)

- Structure : Tripeptide (Pro-Ala-Gly) lacking the furan substituent.

- Properties : Cyclic proline imposes structural constraints, reducing flexibility. Hydrophilicity (logP ~-1.5) is higher than furan-containing analogues due to the absence of aromatic groups .

L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-alanyl (CAS: 574749-71-6)

- Structure : Pentapeptide with asparagine, phenylalanine, and leucine.

- Properties : Molecular weight >600 g/mol; phenylalanine provides hydrophobic anchoring, while asparagine enhances solubility .

Physicochemical and Functional Comparison

生物活性

3-(Furan-2-yl)-L-alanylglycine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for pharmaceutical development, supported by relevant research findings and data.

Chemical Structure and Properties

3-(Furan-2-yl)-L-alanylglycine consists of a furan ring linked to an L-alanine and glycine backbone. The furan moiety contributes significantly to the compound's reactivity and biological properties, making it a subject of interest in various chemical and biological studies. The unique structural arrangement allows for diverse interactions within biological systems while retaining desirable chemical properties that facilitate further modifications.

Antimicrobial Properties

Research indicates that 3-(Furan-2-yl)-L-alanylglycine exhibits antimicrobial properties against various pathogens. Studies have shown that derivatives of furan compounds can effectively inhibit the growth of organisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that furan-containing compounds can interact with biological targets involved in cell proliferation and apoptosis, leading to significant anticancer activity against various human cancer cell lines . For instance, compounds structurally related to 3-(Furan-2-yl)-L-alanylglycine have shown promising results in reducing cell viability in lung and liver cancer cells, indicating its potential as a therapeutic agent .

The mechanism by which 3-(Furan-2-yl)-L-alanylglycine exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing pathways related to cell growth and survival. Interaction studies typically employ techniques such as molecular docking and binding affinity assessments to elucidate these mechanisms .

Synthesis

The synthesis of 3-(Furan-2-yl)-L-alanylglycine involves several key steps, including the formation of the furan ring and subsequent coupling with amino acids. The typical synthetic pathway includes:

- Formation of the Furan Ring : Using appropriate precursors to create the furan structure.

- Coupling with Amino Acids : Reacting the furan derivative with L-alanine and glycine under controlled conditions to form the final compound.

Comparative Analysis with Similar Compounds

The following table compares 3-(Furan-2-yl)-L-alanylglycine with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Furfuryl)-L-alanine | Furan ring with L-alanine | Potential for enhanced bioactivity due to furfuryl group |

| 5-(Furfuryl)-glycine | Furan ring with glycine | Different amino acid backbone may alter activity |

| 3-(Furyl)-proline | Furan ring attached to proline | Unique cyclic structure enhances stability |

| 4-(Furyl)-serine | Furan ring attached to serine | Different side chain influences reactivity |

This comparative analysis highlights the unique aspects of 3-(Furan-2-yl)-L-alanylglycine, particularly its combination of a furan moiety with both L-alanine and glycine.

Case Studies

Several case studies have explored the efficacy of furan-containing compounds in various biological contexts:

- Anticancer Studies : In vitro tests on lung and liver cancer cell lines demonstrated significant reductions in cell viability when treated with derivatives similar to 3-(Furan-2-yl)-L-alanylglycine, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Studies have shown that furan derivatives can effectively inhibit the growth of pathogenic bacteria, suggesting their application in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。